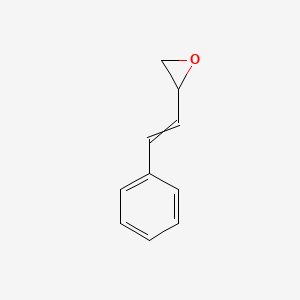
2-(2-phenylethenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)oxirane, also known as styrene oxide, is an organic compound with the molecular formula C10H10O. It is a three-membered epoxide ring containing an oxygen atom and two carbon atoms, with a phenylethenyl group attached to one of the carbon atoms. This compound is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of this compound typically involves the catalytic oxidation of ethylene by air, a method that is efficient and scalable for large-scale production .
Types of Reactions:
Common Reagents and Conditions:
Acidic Conditions: Protonation of the epoxide oxygen, followed by nucleophilic attack, leading to ring-opening.
Basic Conditions: Nucleophilic attack on the less substituted carbon of the epoxide ring, resulting in ring-opening.
Major Products:
Diols: Formed through hydrolysis of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(2-phenylethenyl)oxirane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-phenylethenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This ring-opening reaction can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions. The compound’s reactivity is attributed to the ring strain in the three-membered epoxide ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Ethylene Oxide: A simpler epoxide with a similar three-membered ring structure but without the phenylethenyl group.
Propylene Oxide: Another epoxide with a three-membered ring, but with a methyl group instead of a phenylethenyl group.
Styrene Oxide: Structurally identical to 2-(2-phenylethenyl)oxirane, often used interchangeably.
Uniqueness: this compound is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to simpler epoxides like ethylene oxide and propylene oxide. This structural feature enhances its utility in various synthetic and industrial applications .
Properties
CAS No. |
50901-75-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2 |
InChI Key |
NGMWPIVXBOIIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















